molecular formula C6H7FN2 B1519061 2-Amino-3-Fluoro-4-methylpyridine CAS No. 1003710-35-7

2-Amino-3-Fluoro-4-methylpyridine

Cat. No. B1519061
M. Wt: 126.13 g/mol
InChI Key: GMRCETURKYMUNO-UHFFFAOYSA-N
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Description

“2-Amino-3-Fluoro-4-methylpyridine” is a chemical compound belonging to the class of pyridines. It has a CAS Number of 1003710-35-7 and a molecular weight of 126.13 . It is also known as AFMP.


Synthesis Analysis

The synthesis of “2-Amino-3-Fluoro-4-methylpyridine” involves various methods. For instance, 2-Amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann technique . Another method involves reacting 2-amino-3-methylpyridine with 40% fluoroboric acid .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-Fluoro-4-methylpyridine” is C6H7FN2.


Chemical Reactions Analysis

“2-Amino-3-Fluoro-4-methylpyridine” is a useful reactant in the synthesis of phenylsulfonamidomethylbenzamides, oxopyridopyrrolopyrazinyacetamides, carbamoylalkylthiophenylmethylpicolinamides, and benzylthiotriazolylpyridines . These compounds exhibit SAR and kappa opioid receptor agonistic and antagonistic activity .


Physical And Chemical Properties Analysis

The physical form of “2-Amino-3-Fluoro-4-methylpyridine” is solid and it should be stored in a refrigerator .

Scientific Research Applications

Efficient Pyridinylmethyl Functionalization

2-Fluoro-4-methylpyridine has been functionalized efficiently into a novel alkylating agent used for the synthesis of cognition-enhancing drug candidates. This process, adaptable for large-scale synthesis, demonstrates the compound's potential in drug development (Pesti et al., 2000).

Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate

Another application involves the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions. This showcases the compound's utility in synthetic organic chemistry and its potential as a building block for various chemical entities (Shi Qunfeng et al., 2012).

Antibacterial Agents Development

In the development of antibacterial agents, modifications of pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups have been explored. These modifications have led to compounds with notable antibacterial activity, highlighting the potential of 2-Amino-3-Fluoro-4-methylpyridine derivatives in antibiotic development (Egawa et al., 1984).

Corrosion Inhibition

The compound has been investigated for its corrosion inhibition properties on mild steel in acidic solutions. The study showed that it effectively increases the polarization resistance, suggesting its application in materials science, particularly in protecting metals against corrosion (Mert et al., 2014).

Potentiation of Synaptic and Neuromuscular Transmission

Aminopyridines, including 2-Amino-3-Fluoro-4-methylpyridine analogs, have been found to potentiate synaptic and neuromuscular transmission by targeting voltage-activated calcium channel β subunits. This suggests their potential use in treating neurological conditions by enhancing neuromuscular function (Wu et al., 2009).

Photochemical Dimerization

The photochemical properties of 2-Aminopyridines have been studied, revealing their ability to undergo dimerization upon ultraviolet irradiation. This property could be leveraged in designing light-responsive materials or in photopharmacology, where drug activity is controlled by light (Taylor & Kan, 1963).

Safety And Hazards

“2-Amino-3-Fluoro-4-methylpyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Fluoropyridines, including “2-Amino-3-Fluoro-4-methylpyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name

3-fluoro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRCETURKYMUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-Fluoro-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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